N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chromenone core, a tert-butylphenyl group, and a trimethoxybenzamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common method includes the initial formation of the chromenone core through a condensation reaction between a suitable phenol and an aldehyde. This is followed by the introduction of the tert-butylphenyl group via a Friedel-Crafts alkylation reaction. The final step involves the coupling of the chromenone derivative with 3,4,5-trimethoxybenzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chromenone core is known to interact with the active sites of enzymes, potentially inhibiting their activity. The tert-butylphenyl group and trimethoxybenzamide moiety contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]acetamide
- N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide
- N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4-dimethoxybenzamide
Uniqueness
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide stands out due to the presence of three methoxy groups on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds with fewer methoxy groups.
Properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO6/c1-29(2,3)19-9-7-17(8-10-19)23-16-22(31)21-12-11-20(15-24(21)36-23)30-28(32)18-13-25(33-4)27(35-6)26(14-18)34-5/h7-16H,1-6H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRDILVMFBINSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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